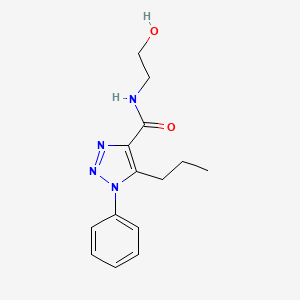

1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

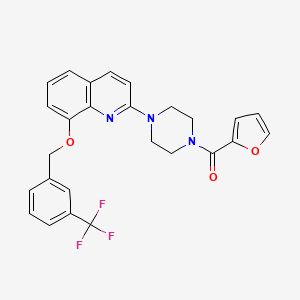

The compound “1-(4-Fluoroanilino)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It appears to contain a fluoroaniline moiety, which is an organofluorine compound . Fluoroaniline is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .

Synthesis Analysis

The synthesis of fluoroaniline derivatives involves various chemical reactions . For instance, 4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis

The molecular structure of fluoroaniline consists of a benzene ring with an amino group (-NH2) and a fluorine atom attached to it . The linear formula for 4-Fluoroaniline is FC6H4NH2 .Chemical Reactions Analysis

Fluoroaniline is involved in various chemical reactions. It is insoluble in water and can form irritating and toxic hydrogen fluoride and oxides of nitrogen when involved in fires . It belongs to the reactive groups of Aryl Halides and Aromatic Amines .Physical And Chemical Properties Analysis

4-Fluoroaniline is a colorless liquid . It has a molecular formula of C6H6FN and an average mass of 111.117 Da .Scientific Research Applications

Antibacterial Activities

Research has explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, demonstrating their effectiveness against a range of bacterial infections. For instance, studies have identified compounds with significant antibacterial properties, including 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which showed superior activity compared to enoxacin, suggesting potential for further biological study (Egawa et al., 1984). Additionally, fluoronaphthyridines with specific substitutions have also been prepared and evaluated for their in vitro and in vivo antibacterial activities, revealing promising candidates for improved therapeutic agents (Bouzard et al., 1992).

Fluorescence Properties

Novel pyridine dicarboxylic acid derivatives have been synthesized for coordination with Tb(III) and Eu(III), investigating their fluorescence properties. The findings indicate potential applications in time-resolved fluoroimmunoassay, with certain derivatives acting as better sensitizers (Rui-ren et al., 2006). This research underscores the importance of understanding the influence of substituent groups on the fluorescence intensity of lanthanide complexes.

Structural Analysis

The reactivity of various pyridinecarboxylic acids under different conditions has been studied, demonstrating diverse outcomes based on the reaction environment. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, revealing insights into coordination polymers and metal-organic frameworks (Ghosh et al., 2004). Such studies are crucial for the development of new materials with potential applications in gas storage, separation, and catalysis.

Synthesis Techniques

Innovative synthesis techniques for carboxamides from carboxylic acids and amines have been developed, utilizing betaine as an effective acid captor. This method offers a convenient approach for producing carboxamides in good yields, highlighting the versatility of pyridinecarboxylic acid derivatives in chemical synthesis (Mukaiyama et al., 1976).

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR leads to the interruption of multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The uncontrolled cell growth and mitosis lead to cancer .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of cell growth and proliferation . By inhibiting EGFR, the compound disrupts the signaling pathways that drive cell growth and division, thereby exerting its anti-cancer effects .

Safety and Hazards

Future Directions

The future directions of fluoroaniline derivatives are largely in the field of medicinal chemistry. For instance, Gefitinib, a fluoroaniline derivative, is used in the treatment of certain types of cancer . Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This suggests that fluoroaniline derivatives could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name |

1-(4-fluoroanilino)-6-methyl-4-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19)7-16(8)15-10-4-2-9(14)3-5-10/h2-7,15H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDXDNIJUZTSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1NC2=CC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)

![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2767935.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)

![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/no-structure.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)